molecular formula C17H20O4 B4779875 7-butoxy-4-methyl-8-propionyl-2H-chromen-2-one

7-butoxy-4-methyl-8-propionyl-2H-chromen-2-one

Cat. No. B4779875
M. Wt: 288.34 g/mol
InChI Key: NEORCCRCDRHJTK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-butoxy-4-methyl-8-propionyl-2H-chromen-2-one, commonly known as Coumarin 151, is a synthetic compound that belongs to the coumarin family. Coumarins are widely used in the pharmaceutical industry due to their biological activities, such as anticoagulant, antibacterial, and anticancer properties. Coumarin 151 is a derivative of coumarin, which has been extensively studied for its potential therapeutic applications.

Mechanism of Action

The mechanism of action of Coumarin 151 is not fully understood. However, it is believed to act by inhibiting various enzymes and signaling pathways that are involved in cell growth and proliferation. Coumarin 151 has been found to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and cell division. It has also been shown to inhibit the activity of protein kinase C, an enzyme that is involved in cell signaling and growth.
Biochemical and Physiological Effects:
Coumarin 151 has been found to have various biochemical and physiological effects. It has been shown to have antioxidant properties, which can protect cells from oxidative stress and damage. Coumarin 151 has also been found to have anti-inflammatory properties, which can reduce inflammation and pain. In addition, it has been shown to have anticancer properties, which can inhibit the growth and proliferation of cancer cells.

Advantages and Limitations for Lab Experiments

Coumarin 151 has several advantages for lab experiments. It is a synthetic compound, which means that it can be easily synthesized in large quantities. It is also stable and can be stored for long periods of time. However, there are some limitations to using Coumarin 151 in lab experiments. It has low solubility in water, which can make it difficult to dissolve in aqueous solutions. In addition, it can be toxic at high concentrations, which can limit its use in certain experiments.

Future Directions

There are several future directions for the study of Coumarin 151. One area of research is the development of new synthetic methods for Coumarin 151, which can improve its yield and purity. Another area of research is the study of its mechanism of action, which can provide insights into its potential therapeutic applications. In addition, the development of new formulations of Coumarin 151, such as nanoparticles or liposomes, can improve its solubility and bioavailability. Finally, the evaluation of Coumarin 151 in animal models of disease can provide valuable information on its potential use in humans.

Scientific Research Applications

Coumarin 151 has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, antioxidant, and anticancer properties. Coumarin 151 has been found to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells. Coumarin 151 has been studied for its potential use in the treatment of Alzheimer's disease, as it has been found to inhibit the formation of amyloid beta, a protein that is associated with the development of Alzheimer's disease.

properties

IUPAC Name

7-butoxy-4-methyl-8-propanoylchromen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20O4/c1-4-6-9-20-14-8-7-12-11(3)10-15(19)21-17(12)16(14)13(18)5-2/h7-8,10H,4-6,9H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEORCCRCDRHJTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=C(C2=C(C=C1)C(=CC(=O)O2)C)C(=O)CC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-butoxy-4-methyl-8-propanoyl-2H-chromen-2-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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